molecular formula C44H89NO4 B1248867 N-hexacosanoylphytosphingosine CAS No. 182362-51-2

N-hexacosanoylphytosphingosine

Cat. No.: B1248867
CAS No.: 182362-51-2
M. Wt: 696.2 g/mol
InChI Key: GKRXVCWVXYHWOD-KZRDWULCSA-N
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Description

N-hexacosanoylphytosphingosine is a phytoceramide compound having a hexacosanoyl group attached to the nitrogen atom. It has a role as a Saccharomyces cerevisiae metabolite. It is a N-(very-long-chain fatty acyl)-sphingoid base and a N-acylphytosphingosine.

Scientific Research Applications

Nerve Regeneration

N-hexacosanoylphytosphingosine (n-hexacosanol) has been studied for its neurotrophic properties and its potential to enhance nerve regeneration. In a study, daily intraperitoneal injections of n-hexacosanol in mice showed a significant increase in the regeneration rate of sensory fibers following sciatic nerve crush. The compound also improved recovery of neuromuscular function and induced faster regeneration rates, as evidenced by higher values of the compound muscle action potential (CMAP) and improved morphometric analysis of regenerating fibers (Azzouz et al., 1996).

Immunological Effects on Macrophages

N-hexacosanol has demonstrated interesting properties on macrophages, a cell type abundant in the brain. When added to mice resident peritoneal macrophages, it induced significant morphological changes and increased their phagocytosis capacity. This suggests that n-hexacosanol may affect membrane properties involved in macrophage functions (Moosbrugger et al., 1992).

Structural Characterization and Quantification in Sphingolipids

The structural characterization and quantification of cerebrosides and glycosphingosines, which include this compound, have been studied using gas-phase ion chemistry combined with tandem mass spectrometry. This approach allows differentiation and quantification of isomeric cerebrosides and glycosphingosines, providing valuable information for understanding their biological roles in health and disease states (Chao & McLuckey, 2021).

Molecular Arrangements in Sphingolipids

Research on the crystal structure of tetracosanoylphytosphingosine, a compound similar to this compound, revealed insights into molecular arrangements in sphingolipids. The study found that the molecules cannot pack laterally when fully extended due to the space requirements of the polar groups, indicating the structural complexity of these compounds (Dahlén & Pascher, 1972).

Quantitative Microanalysis of Glycosphingolipids

A method for the quantitative microanalysis of glycosphingolipids, including this compound, was developed using high-performance liquid chromatography. This technique allows the quantitation of glycosphingolipids in the picomole range, enhancing our understanding of these complex molecules (Ullman & McCluer, 1978).

Applications in Neurodegenerative Disorders

Peripheral administration of n-hexacosanol, related to this compound, has been shown to promote the survival of septal cholinergic neurons after fimbria-fornix transection. This suggests potential applications in reducing cell loss in neurodegenerative disorders like Alzheimer's disease or stroke (Borg et al., 1990).

Biochemical Analysis

Biochemical Properties

N-hexacosanoylphytosphingosine is involved in various biochemical reactions, primarily as a component of sphingolipids. It interacts with enzymes such as ceramidases and sphingomyelinases, which are responsible for the hydrolysis of ceramides and sphingomyelins, respectively . These interactions are crucial for maintaining the balance of sphingolipid metabolism. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as protein kinase C, which is activated by ceramide . These interactions highlight the compound’s role in modulating cellular responses to external stimuli.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect cell signaling pathways by modulating the activity of protein kinase C and other signaling molecules . This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound plays a role in cellular metabolism by participating in the synthesis and degradation of sphingolipids, which are essential components of cell membranes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. It binds to ceramidases and sphingomyelinases, facilitating the hydrolysis of ceramides and sphingomyelins . This binding interaction is essential for regulating the levels of ceramides and sphingomyelins in cells. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in cellular signaling pathways and gene expression . These molecular interactions underscore the compound’s role in maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to influence cellular functions, including cell proliferation and apoptosis . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular signaling pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including cell death and tissue damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of sphingolipids. It interacts with enzymes such as ceramidases and sphingomyelinases, which regulate the levels of ceramides and sphingomyelins in cells . These interactions are crucial for maintaining the balance of sphingolipid metabolism and ensuring proper cellular function. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in various cellular compartments . The transport and distribution of this compound are essential for its biological activity and its ability to modulate cellular functions.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended cellular destinations. The subcellular localization of this compound is critical for its activity and function, as it allows the compound to interact with specific biomolecules and participate in cellular processes.

Properties

IUPAC Name

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexacosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H89NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-43(48)45-41(40-46)44(49)42(47)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h41-42,44,46-47,49H,3-40H2,1-2H3,(H,45,48)/t41-,42+,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRXVCWVXYHWOD-KZRDWULCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H89NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154278
Record name N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182362-51-2
Record name N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182362-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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